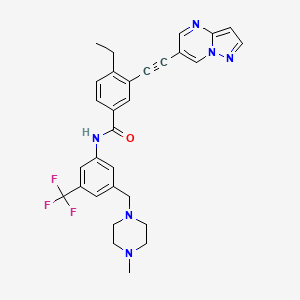

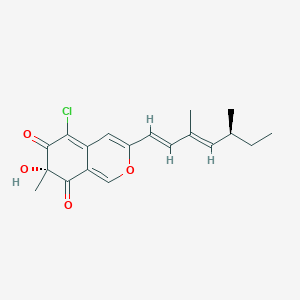

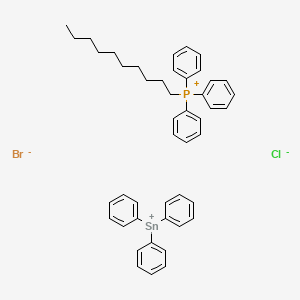

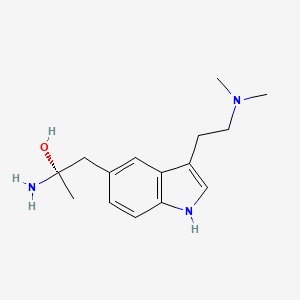

2-(5-Ethylthiophene-2-yl)-6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazoline-4(1H)-one

Vue d'ensemble

Description

This would typically include the IUPAC name, any common or trade names, the molecular formula, and a brief summary of the compound’s known uses or significance.

Synthesis Analysis

This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its atomic arrangement, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This would involve a study of the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity.Applications De Recherche Scientifique

Tetrel Bonding Interactions in Ethyl 2-Triazolyl-2-Oxoacetate Derivatives

- Study Focus : Investigation of tetrel bonding interactions in ethyl 2-triazolyl-2-oxoacetate derivatives, including analysis using Hirshfeld surface analysis and DFT calculations.

- Key Insight : The study provided insights into how the nucleophilic/electrophilic nature of groups is affected by substituents, influencing interaction energy.

- Citation : (Ahmed et al., 2020).

Synthesis of Fluoroquinolones

- Study Focus : Synthesis of fluoroquinolones, including 7-benzoxazol-2-yl and 7-benzothiazol-2-yl derivatives.

- Key Insight : The compounds were synthesized using the Gould-Jacobs route to the quinoline ring system.

- Citation : (Richardson et al., 1998).

Antimicrobial Activity of Triazole Derivatives

- Study Focus : Synthesis of new triazole derivatives bearing quinoline ring and evaluation of their antimicrobial activity.

- Key Insight : Some compounds demonstrated higher antifungal activity compared to antibacterial activity.

- Citation : (Yurttaş et al., 2020).

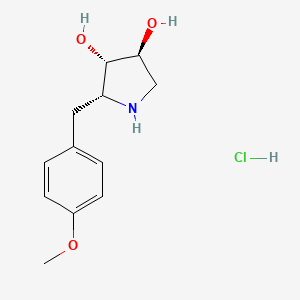

Characterization of Retro-2 Compound

- Study Focus : Chemical structure and cell protection efficacy of Retro-2 against ribosome-inactivating proteins (RIPs).

- Key Insight : Retro-2 showed promising results as a RIP inhibitor and requires further chemical characterization.

- Citation : (Park et al., 2012).

Synthesis of Antioxidant Agents

- Study Focus : Synthesis of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potential antioxidant agents.

- Key Insight : Some compounds showed higher antioxidant activity compared to standard antioxidants.

- Citation : (Pirbasti et al., 2016).

Evaluation as Dual Inhibitor for VEGFR-2 and EGFR Tyrosine Kinases

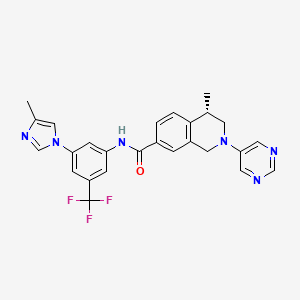

- Study Focus : Biological evaluation of a new quinazolinone-based derivative as a potential dual inhibitor for VEGFR-2 and EGFR tyrosine kinases.

- Key Insight : The compound exhibited potent cytotoxic activity against human cancer cell lines.

- Citation : (Riadi et al., 2021).

Safety And Hazards

This would involve a discussion of the compound’s toxicity, flammability, and any other hazards associated with its handling and disposal.

Orientations Futures

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.

Please consult with a qualified professional or researcher for a comprehensive analysis of this compound. They would have access to specialized databases and resources, and the expertise necessary to interpret and analyze this information.

Propriétés

IUPAC Name |

2-(5-ethylthiophen-2-yl)-6-fluoro-3-[(4-fluorophenyl)methyl]-1,2-dihydroquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2OS/c1-2-16-8-10-19(27-16)20-24-18-9-7-15(23)11-17(18)21(26)25(20)12-13-3-5-14(22)6-4-13/h3-11,20,24H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVXVTSKHYHQIPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C2NC3=C(C=C(C=C3)F)C(=O)N2CC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Ethylthiophene-2-yl)-6-fluoro-3-(4-fluorobenzyl)-2,3-dihydroquinazoline-4(1H)-one | |

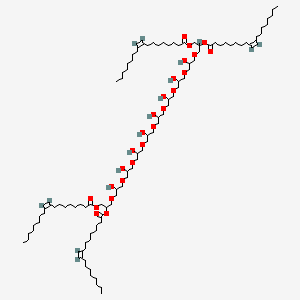

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.